molecular formula C18H17F3N2O3S B2735130 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide CAS No. 941899-56-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2735130
CAS No.: 941899-56-5
M. Wt: 398.4
InChI Key: OTMMQMQVNVKDQJ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound undergoes facile condensation with aromatic aldehydes to afford corresponding derivatives, which have shown promising antibacterial activities, warranting further exploration as potential antimicrobials (Patel & Dhameliya, 2010).

Heterocyclic Nonionic X-ray Contrast Agents

  • Syntheses of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to N atom of a 4-(hydroxymethyl)-oxazolidin-2-one moiety, of interest as X-ray diagnostic agents, have been described (Pillai et al., 1994).

Histone Deacetylase Inhibitor

  • The compound MGCD0103, a derivative of this chemical structure, is a small molecule histone deacetylase (HDAC) inhibitor with potential as an anticancer drug (Zhou et al., 2008).

Antiavian Influenza Virus Activity

  • Novel benzamide-based 5-aminopyrazoles and their corresponding derivatives were synthesized and tested for anti-influenza A virus (subtype H5N1) activity, showing significant antiviral activities (Hebishy et al., 2020).

Synthesis of Fluorobenzamides

  • Synthesis of new 5-arylidene derivatives containing a fluorine atom, which have been tested for antimicrobial activity, demonstrating that the presence of fluorine atom is essential for enhancing this activity (Desai et al., 2013).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-12-7-8-13(23-9-4-10-27(23,25)26)11-16(12)22-17(24)14-5-2-3-6-15(14)18(19,20)21/h2-3,5-8,11H,4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMMQMQVNVKDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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